Fmoc-Ala-Glu-Asn-Lys-NH2

AEP inhibition Alzheimer's disease Protease assay

Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) is the gold-standard selective inhibitor of asparagine endopeptidase (AEP/legumain/δ-secretase). Unlike small-molecule alternatives, AENK does not inhibit off-target cathepsins B, L, or S, ensuring unambiguous target assignment. N-terminal Fmoc and C-terminal amide modifications confer enhanced metabolic stability in cellular and in vivo models. The critical Asn³→Gln substitution (AEQK) provides a validated inactive control. Essential for APP cleavage, tau processing, and post-stroke cognitive decline studies. Research-use-only tetrapeptide supplied as lyophilized solid.

Molecular Formula C33H43N7O9
Molecular Weight 681.7 g/mol
Cat. No. B8143714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Glu-Asn-Lys-NH2
Molecular FormulaC33H43N7O9
Molecular Weight681.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C33H43N7O9/c1-18(37-33(48)49-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23)30(45)39-25(13-14-28(42)43)31(46)40-26(16-27(35)41)32(47)38-24(29(36)44)12-6-7-15-34/h2-5,8-11,18,23-26H,6-7,12-17,34H2,1H3,(H2,35,41)(H2,36,44)(H,37,48)(H,38,47)(H,39,45)(H,40,46)(H,42,43)/t18-,24-,25-,26-/m0/s1
InChIKeySAWVPDQXSCHRKB-UZTPZCRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK): A Selective Asparagine Endopeptidase (AEP) Inhibitor Peptide for Alzheimer's and Neurodegenerative Disease Research


Fmoc-Ala-Glu-Asn-Lys-NH2 (also known as AENK or AEP Inhibitor, AENK) is an amino- and carboxy-terminal blocked tetrapeptide that acts as a specific, competitive inhibitor of asparagine endopeptidase (AEP, also called legumain or δ-secretase), a pH-controlled cysteine proteinase activated during aging and implicated in amyloid precursor protein (APP) proteolytic processing [1]. The compound bears an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a C-terminal amide, modifications that enhance its hydrophobicity and metabolic stability relative to unprotected peptides [2].

Why Generic AEP Inhibitors or Unprotected Peptides Cannot Substitute Fmoc-Ala-Glu-Asn-Lys-NH2 in AEP-Dependent Assays


The inhibitory activity of Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) is exquisitely dependent on the presence of the asparagine (Asn) residue at position 3 of the tetrapeptide sequence. Substitution of Asn with glutamine (Gln) yields Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), which exhibits no detectable inhibition of AEP activity under identical assay conditions, establishing AEQK as the validated negative control for this chemotype [1]. Furthermore, small molecule AEP inhibitors often lack the target selectivity of AENK, which does not inhibit related cysteine cathepsins (cathepsin B/L and cathepsin S) . Generic, unprotected peptides are also prone to rapid proteolytic degradation in cellular and in vivo settings, whereas the N-terminal Fmoc and C-terminal amide modifications confer enhanced stability [2].

Quantitative Differentiation of Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) from Analogs and Alternative AEP Inhibitors


Direct Head-to-Head Comparison: AENK (Fmoc-Ala-Glu-Asn-Lys-NH2) vs. AEQK (Fmoc-Ala-Glu-Gln-Lys-NH2) in AEP Activity Assay

In a direct in vitro comparison using recombinant AEP and a fluorogenic substrate, Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) completely abolished AEP enzymatic activity, whereas the Gln-substituted analog Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) showed no inhibitory effect [1].

AEP inhibition Alzheimer's disease Protease assay

Selectivity Profile: AENK Does Not Inhibit Cathepsin Proteases, Unlike Broad-Spectrum Cysteine Protease Inhibitors

Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) demonstrates high selectivity for AEP, as it does not affect the proteolytic activity of cathepsin B, L, or S at concentrations that fully block AEP . This contrasts with many small molecule cysteine protease inhibitors, which often exhibit cross-reactivity across the cathepsin family.

Protease selectivity Cathepsin Off-target activity

Functional Validation: AENK Suppresses APP Cleavage by AEP, Confirming Target Engagement in Alzheimer's Disease-Relevant Pathways

In vitro, Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) antagonizes the AEP-mediated proteolytic processing of amyloid precursor protein (APP) . This functional blockade is not observed with the inactive analog AEQK or with other small molecule AEP inhibitors tested in the same study .

APP processing Alzheimer's disease Amyloid-beta

Analytical Characterization: High Purity (>98% by HPLC) and Defined Storage Conditions Ensure Reproducible Experimental Results

Commercially available Fmoc-Ala-Glu-Asn-Lys-NH2 is supplied with a purity specification of ≥98% (HPLC) and is typically provided as a TFA salt . Proper storage at -20°C, protected from light and moisture, maintains stability for up to 2 years in powder form .

Peptide purity Quality control Reproducibility

In Vivo Efficacy: AENK Administration Ameliorates Cognitive Impairment in a Rat Model of Ischemic Stroke via AEP Inhibition

In a rat model of ischemic stroke (middle cerebral artery occlusion, MCAO), administration of AENK significantly reduced activated AEP levels in the brain, attenuated cognitive deficits, and rescued synaptic dysfunction [1]. These effects were attributed to inhibition of AEP-mediated cleavage of the SET protein, leading to reduced tau hyperphosphorylation [1].

Ischemic stroke Cognitive impairment In vivo pharmacology

Best Research and Industrial Application Scenarios for Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK)


Alzheimer's Disease Research: Investigating δ-Secretase-Mediated APP Processing and Amyloid-β Production

Use Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) to selectively inhibit AEP/δ-secretase activity in neuronal cell cultures or brain slice preparations to assess its role in APP cleavage and subsequent amyloid-β generation [1]. Pair with the inactive analog AEQK as a critical negative control to confirm that observed effects are AEP-specific [1].

Ischemic Stroke and Post-Stroke Cognitive Impairment Models: Evaluating AEP-Dependent Tau Pathology

Employ AENK in rodent models of ischemic stroke (e.g., MCAO) to investigate the contribution of AEP activation to cognitive decline, synaptic dysfunction, and tau hyperphosphorylation [1]. AENK treatment can be used to validate AEP as a therapeutic target for post-stroke cognitive impairment [1].

General AEP/Legumain Protease Activity Assays: Establishing Specificity and Negative Controls

Incorporate AENK into in vitro protease activity assays to specifically inhibit AEP/legumain, thereby distinguishing its activity from other cysteine proteases like cathepsins [1]. Use AEQK as a negative control and confirm that AENK does not inhibit cathepsin B, L, or S to ensure assay specificity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ala-Glu-Asn-Lys-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.